

Spectroscopic Profile of 5-Bromo-4-methoxy-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methoxy-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-4-methoxy-2-nitroaniline**, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

5-Bromo-4-methoxy-2-nitroaniline is a substituted aniline derivative whose structural elucidation and purity assessment are critical for its application in multi-step syntheses. This guide presents a compilation of its spectroscopic data. While direct experimental spectra for this specific compound are not widely published, data has been inferred from its use as a synthetic intermediate in various patented chemical processes. The experimental protocols outlined herein are based on established methodologies for the analysis of substituted nitroanilines and related aromatic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-4-methoxy-2-nitroaniline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	CDCl_3	~ 7.3	s	-	Ar-H (H-3)
^1H	CDCl_3	~ 6.9	s	-	Ar-H (H-6)
^1H	CDCl_3	~ 6.0	br s	-	$-\text{NH}_2$
^1H	CDCl_3	~ 3.9	s	-	$-\text{OCH}_3$
^{13}C	CDCl_3	~ 150	-	-	C-4
^{13}C	CDCl_3	~ 140	-	-	C-2
^{13}C	CDCl_3	~ 130	-	-	C-5
^{13}C	CDCl_3	~ 120	-	-	C-1
^{13}C	CDCl_3	~ 115	-	-	C-6
^{13}C	CDCl_3	~ 110	-	-	C-3
^{13}C	CDCl_3	~ 56	-	-	$-\text{OCH}_3$

Note: The exact chemical shifts may vary slightly depending on the experimental conditions. The assignments are based on the analysis of structurally similar compounds.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H	Symmetric Stretch	~3400	Medium
N-H	Asymmetric Stretch	~3300	Medium
C-H (aromatic)	Stretch	~3100	Weak
C=C (aromatic)	Stretch	~1600, ~1500	Medium-Strong
N=O (nitro)	Asymmetric Stretch	~1530	Strong
N=O (nitro)	Symmetric Stretch	~1350	Strong
C-O (ether)	Asymmetric Stretch	~1250	Strong
C-Br	Stretch	~600	Medium

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	m/z	Relative Abundance (%)	Fragment
EI	246/248	~100	[M] ⁺ (¹⁹ Br/ ⁸¹ Br isotopes)
EI	231/233	Variable	[M-CH ₃] ⁺
EI	201/203	Variable	[M-NO ₂] ⁺
EI	171	Variable	[M-Br] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 20-30 mg of **5-Bromo-4-methoxy-2-nitroaniline** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - For ^{13}C NMR, a proton-decoupled experiment is conducted. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powdered sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is recorded in the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean ATR crystal is collected prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

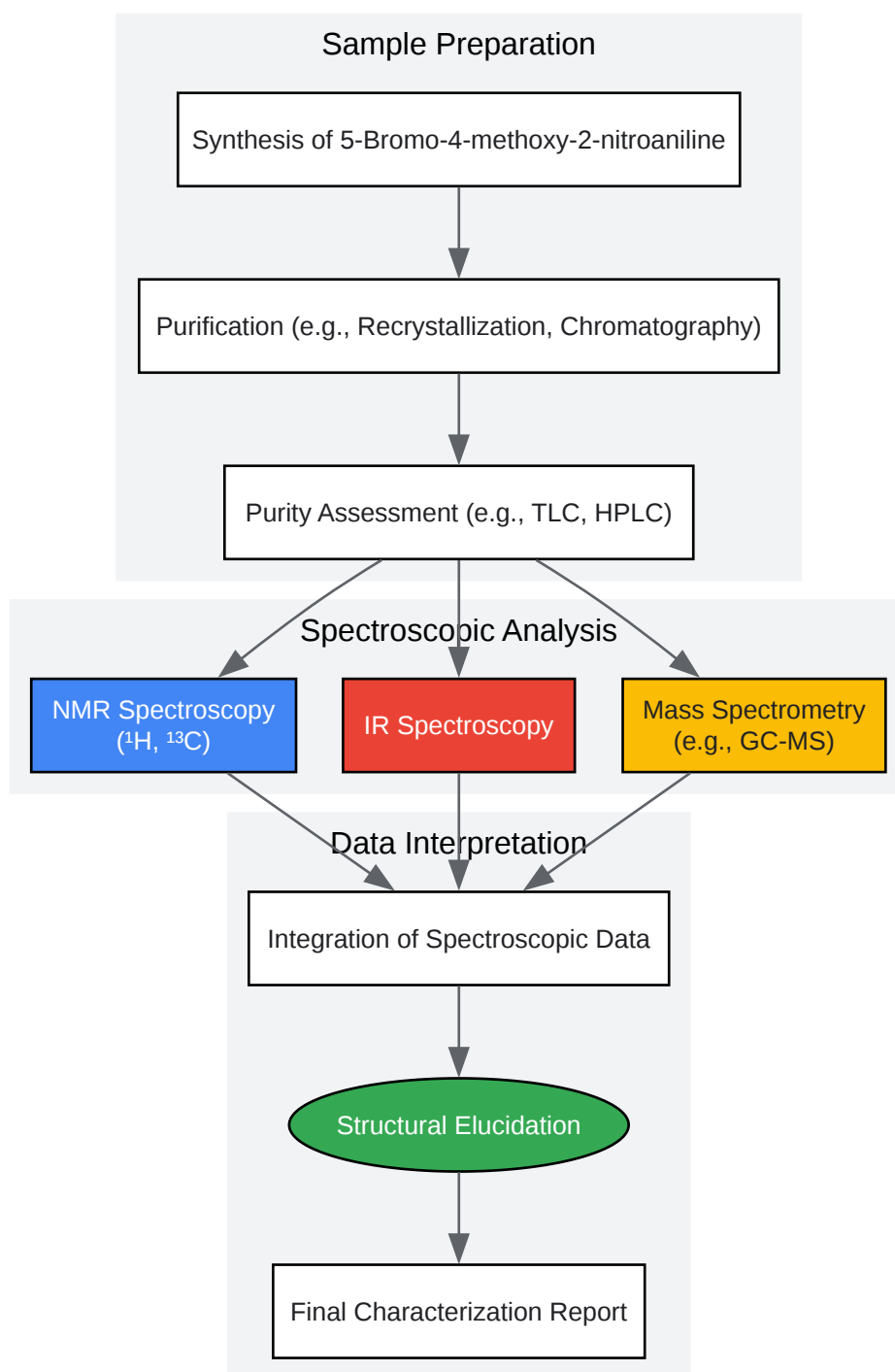
Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a volatile compound like **5-Bromo-4-methoxy-2-nitroaniline**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural information. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) is a key diagnostic feature.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of **5-Bromo-4-methoxy-2-nitroaniline** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization.

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